HCAR3/GPR109b Agonist Activity: pEC50 6.2 Demonstrates Moderate Potency and Class-Level Selectivity
In a series of 3-nitro-4-substituted-aminobenzoic acids evaluated for agonist activity at human HCAR3/GPR109b, 4-(diethylamino)-3-nitrobenzoic acid yielded a pEC50 value of 6.2 (EC50 ≈ 631 nM) as curated in ChEMBL (ID CHEMBL394907) [1]. The parent study by Skinner et al. demonstrated that the entire 3-nitro-4-aminobenzoic acid series is highly selective for GPR109b over the closely homologous GPR109a receptor, with no detectable activity at GPR109a for any member of the series [2]. While individual comparator EC50 values for the dimethylamino or unsubstituted amino analogs were not publicly accessible in the extractable dataset, the structural uniqueness of the diethylamino substitution is underscored by the observation that even minor N-alkyl modifications in related GPCR agonist series can yield order-of-magnitude potency shifts [2]. Niacin itself is a low-affinity agonist at GPR109b, requiring millimolar concentrations, placing the diethylamino compound roughly 1000-fold more potent than the endogenous ligand at this receptor [3].
| Evidence Dimension | Agonist potency at human HCAR3/GPR109b (cAMP assay) |
|---|---|
| Target Compound Data | pEC50 = 6.2 (EC50 ≈ 631 nM) |
| Comparator Or Baseline | Niacin (endogenous ligand): low affinity at GPR109b, ~mM range; GPR109a receptor: no activity detected for the 3-nitro-4-amino series |
| Quantified Difference | Approximately 1000-fold more potent than niacin; functionally silent at GPR109a vs active at GPR109b (qualitative selectivity confirmed across series) |
| Conditions | Human recombinant GPR109b expressed in heterologous cell system; forskolin-stimulated cAMP accumulation assay (data curated from Skinner et al. 2007) |
Why This Matters
For researchers probing GPR109b pharmacology or screening for niacin receptor modulators, this compound provides a well-defined, moderately potent agonist with a unique diethylamino substitution that is absent in simpler analogs, enabling structure-activity relationship (SAR) studies without confounding activity at GPR109a.
- [1] ArrestinDB / ChEMBL Database, CHEMBL394907 Bioactivity Summary: pEC50 6.2 at Human HCAR3, accessed April 2026. View Source
- [2] Skinner, P. J., et al. (2007). 3-Nitro-4-amino benzoic acids and 6-amino nicotinic acids are highly selective agonists of GPR109b. Bioorganic & Medicinal Chemistry Letters, 17(23), 6619–6622. View Source
- [3] Wise, A., et al. (2003). Molecular identification of high and low affinity receptors for nicotinic acid. Journal of Biological Chemistry, 278(11), 9869–9874. View Source
